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Compound of Interest

Compound Name: N-formyl-2-methylAlanine

CAS No.: 60421-25-2

Cat. No.: B1627352

Get Quote

N-acyl amino acids (NAAAs) represent a significant class of lipid signaling molecules, playing

crucial roles in a multitude of physiological processes.[1] Their structural characterization is

paramount for understanding their function and for the development of novel therapeutics. N-
formyl-2-methylalanine, a derivative of the proteinogenic amino acid alanine, presents a

unique analytical challenge due to the presence of a formyl group and a quaternary alpha-

carbon. This guide provides a comprehensive overview of the core spectroscopic techniques—

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

—required for the unambiguous structural elucidation and characterization of N-formyl-2-
methylalanine.

This document is designed for researchers, scientists, and drug development professionals,

offering not just raw data, but the underlying scientific principles and field-proven

methodologies. We will explore the causality behind experimental choices and present the data

in a clear, accessible format to serve as a practical reference in a laboratory setting.
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The comprehensive characterization of a synthesized molecule like N-formyl-2-methylalanine
relies on a synergistic approach, integrating data from multiple spectroscopic techniques. Each

method provides a unique piece of the structural puzzle, and their combined interpretation

leads to a confident structural assignment. The general workflow is a multi-step process

beginning with meticulous sample preparation, followed by instrumental analysis, and

concluding with data interpretation.[1]

Sample Preparation

Spectroscopic Analysis

Data Interpretation & Validation

Purified N-formyl-
2-methylalanine

Dissolution in
Appropriate Solvent

(e.g., Deuterated Solvent for NMR)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Interpretation
(Chemical Shifts, Frequencies, m/z)

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the unambiguous structural

confirmation of organic molecules, providing detailed information about the chemical

environment of ¹H and ¹³C nuclei.[1]

Molecular Structure and Atom Numbering
To facilitate the assignment of NMR signals, the structure of N-formyl-2-methylalanine is

presented below with a systematic numbering scheme.
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Caption: Structure of N-formyl-2-methylalanine with atom numbering.

¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen

nuclei in a strong magnetic field. The precise frequency at which a proton absorbs (its chemical

shift) is dependent on its local electronic environment, providing information about its

connectivity and functional group.
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Sample Preparation: Dissolve ~5-10 mg of purified N-formyl-2-methylalanine in ~0.6 mL of

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is

critical; DMSO-d₆ is often preferred as it can solubilize the analyte and does not exchange

with the amide (N-H) and carboxylic acid (O-H) protons, allowing for their observation.

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation: The structure of N-formyl-2-methylalanine is

expected to show distinct signals. A key feature is the presence of two methyl groups on the

alpha-carbon, which are diastereotopic and thus may appear as two separate singlets. The

formyl group can exist as two rotamers (cis and trans) around the C-N amide bond, which can

lead to a doubling of some signals.[2]
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Notes

Carboxyl (C³OH) ~12.0 - 13.0 Broad Singlet 1H

Highly

deshielded and

often broad. May

exchange with

D₂O.

Amide (N²H) ~8.0 - 8.5 Singlet / Doublet 1H

Position is

solvent-

dependent. May

show coupling to

the formyl

proton.

Formyl (C⁴HO) ~8.0 - 8.2 Singlet / Doublet 1H

The two

rotamers may

give rise to two

distinct signals.

[2]

Methyl (C¹H₃) ~1.4 - 1.6 Singlet 6H

Appears as a

singlet because

there are no

adjacent protons.

The two methyl

groups are

equivalent.

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Each unique carbon atom in the structure gives a distinct signal, with its chemical shift

indicating the type of carbon (e.g., carbonyl, aliphatic).
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Experimental Protocol:

Sample Preparation: The same sample prepared for ¹H NMR can be used.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard

experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each

unique carbon.

Data Processing: Process the FID similarly to ¹H NMR.

Predicted ¹³C NMR Data and Interpretation: The carbon signals are spread over a wider range

than proton signals, allowing for clear resolution.

Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Notes

Carboxyl (C³OOH) ~170 - 175
Typical range for a carboxylic

acid carbon.[3]

Formyl (C⁴HO) ~160 - 165
Typical range for an amide

carbonyl carbon.[4]

Alpha-carbon (Cα) ~55 - 60

A quaternary carbon attached

to a nitrogen and a carbonyl

group.

Methyl (C¹H₃) ~20 - 25 Aliphatic carbon signal.

Note: Chemical shifts are predictions based on typical values for similar functional groups.[5]

Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds (stretching, bending). The frequencies of these

vibrations are characteristic of the specific bonds and functional groups present in the

molecule.
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the

solid sample is placed directly on the crystal.

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A

background spectrum is collected first and automatically subtracted from the sample

spectrum.

Predicted IR Absorption Bands and Interpretation:

Vibrational Mode
Predicted Frequency

(cm⁻¹)
Intensity Notes

O-H Stretch

(Carboxylic Acid)
3300 - 2500 Broad

Very broad absorption

due to hydrogen

bonding.

N-H Stretch (Amide) 3350 - 3310 Medium

A single band is

expected for a

secondary amide.[6]

C-H Stretch (Aliphatic) 2980 - 2850 Medium
From the methyl

groups.

C=O Stretch

(Carboxylic Acid)
1725 - 1700 Strong

Characteristic strong

absorption for the

carboxyl group.

C=O Stretch (Amide I

Band)
1680 - 1630 Strong

Characteristic strong

absorption for the

amide carbonyl.

N-H Bend (Amide II

Band)
1570 - 1515 Medium

Bending vibration

coupled with C-N

stretching.

C-N Stretch 1335 - 1250 Medium [6]

Mass Spectrometry (MS)
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Principle: Mass spectrometry is a powerful analytical technique for determining the molecular

weight of a compound and can provide structural information through fragmentation analysis.[7]

The molecule is ionized, and the resulting ions are separated based on their mass-to-charge

ratio (m/z).

Experimental Protocol:

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent

(e.g., methanol, acetonitrile/water).

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is

a common "soft" ionization technique suitable for this type of molecule, often yielding the

protonated molecular ion [M+H]⁺.

Analysis: Acquire a full scan mass spectrum to determine the molecular weight. For

structural information, tandem mass spectrometry (MS/MS) can be performed, where the ion

of interest (e.g., [M+H]⁺) is isolated, fragmented, and the resulting fragment ions are

analyzed.

Predicted Mass Spectrometry Data:

Molecular Formula: C₅H₉NO₃

Molecular Weight: 131.13 g/mol

Expected Ion (ESI+): [M+H]⁺ = m/z 132.06

Predicted Fragmentation Pattern: Fragmentation provides a fingerprint that helps confirm the

structure. Key bond cleavages can be predicted.
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Caption: A possible fragmentation pathway for N-formyl-2-methylalanine.

m/z Possible Fragment Identity Notes

132 [M+H]⁺ Protonated molecular ion.

114 [M+H - H₂O]⁺
Loss of water from the

carboxylic acid group.

86 [M+H - HCOOH]⁺
Loss of formic acid, a common

loss for amino acids.[8]

73 [C₃H₅O₂]⁺

Fragment corresponding to the

isobutyric acid cation after loss

of the formamide moiety.

Conclusion: An Integrated Approach to Structural
Verification
The structural elucidation of N-formyl-2-methylalanine is achieved not by a single technique,

but by the convergence of evidence from NMR, IR, and MS.
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Mass Spectrometry confirms the elemental composition and molecular weight.

IR Spectroscopy identifies the key functional groups: carboxylic acid and secondary amide.

¹³C NMR verifies the carbon skeleton, showing five distinct carbon environments including

two carbonyls.

¹H NMR provides the most detailed connectivity information, confirming the presence and

environment of all non-exchangeable protons and revealing the absence of a proton on the

alpha-carbon.

Together, these techniques provide a self-validating system, offering a high degree of

confidence in the structural assignment of N-formyl-2-methylalanine, a critical step for any

researcher in the fields of medicinal chemistry and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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